Cas no 16532-79-9 (2-(4-bromophenyl)acetonitrile)

2-(4-Bromophenyl)acetonitrile is a versatile brominated aromatic nitrile compound, widely used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its key advantages include a reactive nitrile group and a stable bromophenyl moiety, enabling efficient participation in nucleophilic substitution, coupling reactions, and cyclization processes. The compound's high purity and well-defined structure make it suitable for precise applications in medicinal chemistry, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Its stability under standard conditions ensures consistent performance in synthetic workflows. Additionally, the bromine substituent offers a strategic handle for further functionalization via cross-coupling reactions, enhancing its utility in complex molecule construction.
2-(4-bromophenyl)acetonitrile structure
2-(4-bromophenyl)acetonitrile structure
Product Name:2-(4-bromophenyl)acetonitrile
CAS No:16532-79-9
MF:C8H6BrN
MW:196.043941020966
MDL:MFCD00001916
CID:50447
PubChem ID:24847621
Update Time:2025-06-09

2-(4-bromophenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Bromophenylacetonitrile
    • 4-bromobenzyl cyanide
    • Benzeneacetonitrile, 4-bromo-
    • (4-Bromophenyl)acetonitrile
    • 2-(4-BROMOPHENYL)ACETONITRILE
    • p-Bromophenylacetonitrile
    • NSC 84174
    • p-Bromobenzyl
    • 4-bromocyanide
    • ThebenzylbroMide
    • 4-Bromophenylacetoni
    • 4-BroMobenzylnitrile
    • P-BROMOBENZYL CYANIDE
    • p-Bromophenylacetonile
    • (P-BROMOPHENYL)ACETONITRILE
    • (p-bromophenyl)-acetonitril
    • 1-BroMo-4-cyanoMethylbenzene
    • 4-(CyanoMethyl)broMobenzene
    • SCHEMBL1875
    • DTXSID6051774
    • 4-bromophenyl-acetonitrile
    • 4-bromo-phenyl-acetonitrile
    • 4-Bromo-phenylacetonitrile
    • 4-bromo-benzeneacetonitrile
    • 4-brombenzylcyanid
    • 4-Bromophenylacetonitrile, 98%
    • W-107936
    • FT-0623226
    • (p-bromophenyl)-acetonitril;4-bromo-benzeneacetonitril
    • PB47521
    • AM-879/41567861
    • CS-W008769
    • ACETONITRILE, (p-BROMOPHENYL)-
    • 16532-79-9
    • EINECS 240-602-2
    • ;(p-bromophenyl)-acetonitril;4-bromo-benzeneacetonitril
    • 4-Bromophenylacetonitrile(Chunks or pellets)
    • A920103
    • NSC-84174
    • P16510
    • p-Bromobenzylcyanide
    • B1134
    • 2-(4-bromo-phenyl)-acetonitrile
    • A22016
    • 4-09-00-01683 (Beilstein Handbook Reference)
    • 4-Bromobenzylcyanide
    • (4-Bromo-phenyl)-acetonitrile
    • PS-3082
    • NS00025409
    • 4-Bromobenzeneacetonitrile
    • WLN: NC1R DE
    • 2-(4-bromophenyl) ethanenitrile
    • 2-(4-bromo phenyl) acetonitrile
    • AM10696
    • MFCD00001916
    • BRN 1861069
    • NSC84174
    • 4-bromophenyl acetonitrile
    • AKOS000139487
    • BR1112
    • STR01834
    • DB-006736
    • STL363609
    • 2-(4-bromophenyl)acetonitrile
    • MDL: MFCD00001916
    • Inchi: 1S/C8H6BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
    • InChI Key: MFHFWRBXPQDZSA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CC#N
    • BRN: 1861069

Computed Properties

  • Exact Mass: 194.96800
  • Monoisotopic Mass: 194.968
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 23.8A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.49
  • Melting Point: 47.0 to 50.0 deg-C
  • Boiling Point: 118°C/3mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: 1.6550 (estimate)
  • Solubility: 可溶于氯仿(少量)、乙酸乙酯(少量)
  • Water Partition Coefficient: Slightly soluble
  • PSA: 23.79000
  • LogP: 2.51518
  • Solubility: Not determined

2-(4-bromophenyl)acetonitrile Security Information

2-(4-bromophenyl)acetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(4-bromophenyl)acetonitrile Pricemore >>

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2-(4-bromophenyl)acetonitrile Production Method

2-(4-bromophenyl)acetonitrile Suppliers

Amadis Chemical Company Limited
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:16532-79-9)4-Bromophenylacetonitrile
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(CAS:16532-79-9)4-Bromophenylacetonitrile
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Additional information on 2-(4-bromophenyl)acetonitrile

Professional Introduction to 2-(4-bromophenyl)acetonitrile (CAS No. 16532-79-9)

2-(4-bromophenyl)acetonitrile, with the chemical formula C₈H₅BrN, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 16532-79-9, has garnered attention due to its versatile applications in the development of biologically active molecules. Its structural motif, featuring a brominated phenyl ring coupled with an acetonitrile substituent, makes it a valuable building block for synthesizing a wide array of pharmacologically relevant compounds.

The utility of 2-(4-bromophenyl)acetonitrile stems from its ability to participate in various chemical transformations, including nucleophilic substitution, cross-coupling reactions, and condensation processes. These reactions are pivotal in constructing complex molecular architectures essential for drug discovery and material science. In recent years, the compound has been extensively utilized in the synthesis of small-molecule inhibitors targeting various disease pathways.

One of the most compelling applications of 2-(4-bromophenyl)acetonitrile is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in signal transduction pathways, making them attractive targets for therapeutic intervention. Researchers have leveraged the bromine atom on the phenyl ring to facilitate Suzuki-Miyaura cross-coupling reactions, enabling the construction of novel kinase inhibitors with enhanced selectivity and potency. For instance, recent studies have demonstrated its use in generating inhibitors of tyrosine kinases, which are implicated in cancers and inflammatory diseases.

Moreover, 2-(4-bromophenyl)acetonitrile has found utility in the synthesis of neuroactive compounds. The acetonitrile group provides a handle for further functionalization via palladium-catalyzed reactions, allowing chemists to introduce diverse pharmacophores. This flexibility has been exploited in the design of ligands for G-protein coupled receptors (GPCRs), which are critical targets for drugs affecting mood, cognition, and pain perception. Emerging research indicates that derivatives of this compound exhibit promising activity as GPCR modulators, highlighting its potential in treating neurological disorders.

The pharmaceutical industry has also explored 2-(4-bromophenyl)acetonitrile as a precursor for antiviral and antibacterial agents. Its structural features enable the synthesis of molecules capable of disrupting viral replication or inhibiting bacterial enzymes. For example, researchers have employed this intermediate to develop protease inhibitors targeting viral proteases, which are essential for viral maturation and infectivity. Similarly, derivatives have shown efficacy against bacterial enzymes involved in cell wall biosynthesis, offering a novel approach to combating antibiotic-resistant pathogens.

In material science, 2-(4-bromophenyl)acetonitrile has been utilized in the synthesis of organic semiconductors and liquid crystals. The bromine substituent allows for further functionalization via metal-catalyzed coupling reactions, enabling the construction of conjugated polymers with tunable electronic properties. These materials are integral to next-generation electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Recent advances in this field have demonstrated that compounds derived from 2-(4-bromophenyl)acetonitrile can enhance device performance by improving charge transport and stability.

The synthesis of 2-(4-bromophenyl)acetonitrile typically involves the bromination of 4-methylbenzonitrile or through multi-step sequences starting from readily available aromatic precursors. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for industrial applications. The compound's stability under various reaction conditions further enhances its appeal as an intermediate.

Recent studies have also highlighted the role of 2-(4-bromophenyl)acetonitrile in medicinal chemistry beyond its traditional applications. Researchers have employed computational methods to predict novel bioactive derivatives derived from this scaffold. Machine learning models have been trained on large datasets containing biological activity data to identify promising candidates for further experimental validation. This interdisciplinary approach has led to the discovery of several lead compounds with potential therapeutic value.

The environmental impact of using 2-(4-bromophenyl)acetonitrile as an intermediate has also been addressed in recent literature. Efforts have been made to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. For instance, catalytic methods employing palladium or nickel complexes have been optimized to improve atom economy and selectivity during its synthesis. These innovations align with broader sustainability goals within the pharmaceutical industry.

In conclusion,2-(4-bromophenyl)acetonitrile (CAS No. 16532-79-9) remains a cornerstone in synthetic chemistry due to its versatility and broad applicability across multiple disciplines. Its role in drug discovery continues to evolve with advancements in chemical biology and computational chemistry, making it indispensable for modern medicinal chemists and materials scientists alike.

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Amadis Chemical Company Limited
(CAS:16532-79-9)2-(4-bromophenyl)acetonitrile
A920103
Purity:99%
Quantity:500g
Price ($):267.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:16532-79-9)4-Bromophenylacetonitrile
LE5340;LE5718376
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
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